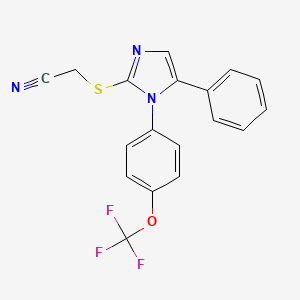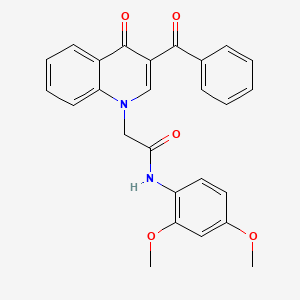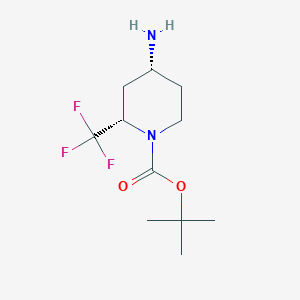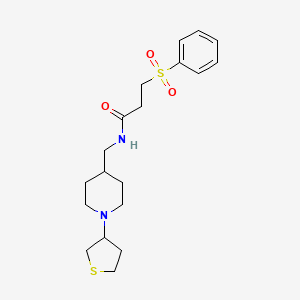
2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to “2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile” often involves the use of trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .
Molecular Structure Analysis
The molecular structure of “2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile” is complex, which allows for a wide range of potential applications in various fields.
Chemical Reactions Analysis
The chemical reactions involving “2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile” and similar compounds often involve cyclocondensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile” contribute to its versatility in scientific research.
科学的研究の応用
Antioxidant Activity
2-((5-Phenyl-1-(4-(Trifluoromethoxy)phenyl)-1H-Imidazol-2-yl)thio)acetonitrile and related compounds have been explored for their potential in antioxidant activity. Research has demonstrated that certain derivatives, when synthesized, exhibit significant antioxidant properties, comparable to those of ascorbic acid (El‐Mekabaty, 2015).
Photophysical Properties
The compound has also been studied for its photophysical properties. Researchers synthesized novel fluorescent derivatives and evaluated their photophysical characteristics in various solvents, observing absorption in the ultraviolet region and emission in the blue region. These studies include thermogravimetric analysis to assess thermal stability (Padalkar et al., 2015).
Photochemical Synthesis
In photochemical research, 2-((5-Phenyl-1-(4-(Trifluoromethoxy)phenyl)-1H-Imidazol-2-yl)thio)acetonitrile has been utilized in the synthesis of 4(5)-nitro-2-arylimidazoles. This process involves irradiation and has been applied in synthesizing novel compounds with nearly quantitative yields for specific reactions (D’Auria et al., 1998).
Metal-Based Chemotherapy
The compound's derivatives have been investigated for potential applications in metal-based chemotherapy against tropical diseases. These studies involve the preparation of various complexes and their characterization using techniques like NMR spectroscopy, EPR spectroscopy, and X-ray crystallography (Navarro et al., 2000).
Antimicrobial Agents
Several derivatives of 2-((5-Phenyl-1-(4-(Trifluoromethoxy)phenyl)-1H-Imidazol-2-yl)thio)acetonitrile have been synthesized and evaluated for their antibacterial activity. These studies involve the elucidation of compound structures and assessments of significant antibacterial activity (Ramalingam et al., 2019).
Fluorination Processes
The compound and its derivatives have been subject to studies in fluorination processes, specifically examining the C-4 fluorination of 3,5-diarylisoxazoles and exploring the effects of different substituents and solvents (Stephens et al., 2004).
Synthesis of Heterocycles
There's research on the synthesis of various heterocycles involving this compound, such as the production of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles through a one-pot, four-component condensation reaction (Rahmati et al., 2013).
作用機序
将来の方向性
The future directions of research involving “2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile” are promising, given its unique properties and potential applications in various fields. It is expected that many novel applications of this compound will be discovered in the future .
特性
IUPAC Name |
2-[5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3OS/c19-18(20,21)25-15-8-6-14(7-9-15)24-16(13-4-2-1-3-5-13)12-23-17(24)26-11-10-22/h1-9,12H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNXHKAHAHALFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2374890.png)

![6-(2,5-dimethylbenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2374892.png)
![1-Benzyl-3-[[4-[2-(dimethylamino)ethyl]piperidin-1-yl]methyl]-3-methylazetidin-2-one](/img/structure/B2374893.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2374895.png)
![methyl 3-(1,3-benzodioxol-5-ylmethylcarbamoyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B2374896.png)
![4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B2374897.png)
![N-(3,5-difluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2374900.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2374902.png)
![N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2374903.png)



